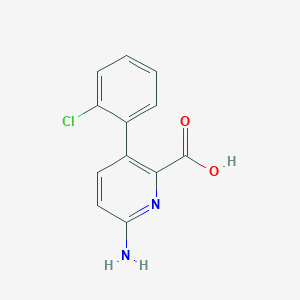
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, is a chemical compound that has been studied in various scientific research applications. This compound is an aromatic compound and is composed of a phenyl group with a chlorine atom and a hydroxypyridine group. This compound has been found to have a wide range of biochemical and physiological effects and has been used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pyrido[3,4-b]indoles, pyrido[3,2-d]pyrimidines, and indazoles. It has also been used as a starting material in the synthesis of various heterocyclic compounds, such as pyridazines, pyrimidines, and indazoles.
Wirkmechanismus
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, acts as a proton acceptor in its reaction with acids. This allows the compound to act as a catalyst in the formation of various heterocyclic compounds. The compound also acts as an electron donor, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to have antioxidant properties and has been shown to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, this compound has a number of limitations, such as its instability in the presence of light and heat, and its low solubility in water.
Zukünftige Richtungen
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, has a wide range of potential future applications. One potential application is the use of this compound as a starting material for the synthesis of more complex heterocyclic compounds. Additionally, this compound could be used in the development of new drugs and therapies for various diseases and conditions. Furthermore, this compound could be used in the development of new materials, such as polymers and catalysts. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.
Synthesemethoden
2-(2-Chlorophenyl)-5-hydroxypyridine, 95%, can be synthesized using a Friedel-Crafts reaction between 2-chlorophenol and 5-hydroxypyridine. This reaction requires the use of an acid catalyst such as aluminum chloride or boron trifluoride. The reaction is carried out in a solvent such as toluene, and the product is then purified by distillation or recrystallization.
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHMNDVDIHMVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692502 |
Source


|
| Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)pyridin-3-ol | |
CAS RN |
1261936-65-5 |
Source


|
| Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














